Product packaging for Z-Phe-Gly-Phe-Gly-OH(Cat. No.:CAS No. 252351-91-0)

Z-Phe-Gly-Phe-Gly-OH

Cat. No.: B1458938
CAS No.: 252351-91-0
M. Wt: 560.6 g/mol
InChI Key: RRWHQMMZEXUSBZ-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Z-Protected Peptides in Chemical Biology Research

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine protecting group in peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, it represented a major breakthrough that enabled the controlled, stepwise synthesis of peptides for the first time. ias.ac.inias.ac.in This development was crucial for subsequent landmark achievements, including the first chemical synthesis of the hormone oxytocin (B344502) in 1953. ias.ac.inias.ac.inresearchgate.net The Z-group is employed to temporarily mask the nucleophilicity of the N-terminal amine of an amino acid, preventing unwanted side reactions during the formation of a peptide bond. rsc.org

While newer protecting groups have been developed, particularly for solid-phase peptide synthesis (SPPS), the Z-group remains relevant in various areas of chemical biology. researchgate.netwikipedia.org It is frequently used in solution-phase synthesis and for the protection of amino acid side chains, such as the ε-amino group of lysine. rsc.orgmerckmillipore.com Beyond synthesis, the bulky aromatic nature of the Z-group has been exploited in materials science. The benzyloxycarbonyl moiety can promote the self-assembly of peptides into ordered nanostructures through π-stacking and hydrophobic interactions. reading.ac.ukacs.org This property has been utilized to create functional materials, such as hydrogels and enzyme mimics, from simple Z-protected amino acids and dipeptides. reading.ac.ukmdpi.comresearchgate.netacs.org

Significance of Oligopeptides as Model Systems and Building Blocks

Oligopeptides, which are short chains typically consisting of 2 to 20 amino acids, serve as invaluable tools in scientific research. chinesechemsoc.org Their relatively small size makes them easier to synthesize and modify compared to large proteins, positioning them as ideal building blocks for the creation of functional materials and therapeutic agents. chinesechemsoc.orgresearchgate.net Researchers utilize oligopeptides to model and understand fundamental biological phenomena, including cellular signaling, enzymatic activity, and protein-protein interactions. chinesechemsoc.orgchemimpex.comnetascientific.com

The defined sequences of oligopeptides allow for the systematic study of protein folding and self-assembly. chinesechemsoc.org The interplay of non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces between amino acid residues directs their arrangement into secondary structures like α-helices and β-sheets, which can further assemble into complex nano- or microstructures. acs.orgchinesechemsoc.org This bottom-up approach is central to the fields of biomaterials and nanotechnology, where oligopeptides are used to construct hydrogels for tissue engineering, nanoparticles for drug delivery, and biosensors. chinesechemsoc.orgresearchgate.netnih.gov Furthermore, specific oligopeptide sequences derived from larger proteins are studied as models for metal-binding sites or as active fragments of biologically important molecules. nih.govoup.com

Historical Context and Evolution of Research on Z-Phe-Gly-Phe-Gly-OH and Related Analogs

The study of this compound is situated within the broader history of peptide science, which began with Emil Fischer's pioneering work at the turn of the 20th century. ias.ac.inias.ac.in A pivotal moment in this history was the development of the benzyloxycarbonyl (Z) protecting group, which ushered in the modern era of chemical peptide synthesis. ias.ac.inias.ac.innih.gov This advancement allowed chemists to construct peptides with defined sequences and explore the relationship between structure and function.

While specific research focusing exclusively on the tetrapeptide this compound is not extensively documented in seminal literature, the investigation of its constituent parts and closely related analogs has been a subject of study. Shorter Z-protected fragments, such as Z-Phe-Gly-OH and Z-Gly-Phe-OH, have been used as model compounds and building blocks in both chemical and enzymatic peptide synthesis. chemicalbook.comchemimpex.comnih.govpnas.org For instance, thermolysin-catalyzed peptide bond formation has been studied using carboxyl components like Z-Phe-OH and Z-Gly-Phe-OH. pnas.org

More recently, research on related structures like Boc-Gly-Gly-Phe-Gly-OH (where the Z-group is replaced by a tert-butyloxycarbonyl group) highlights the continued interest in this peptide sequence. This analog is noted for its use in proteomics, as a building block for artificial proteins, and as a protease-cleavable linker in antibody-drug conjugates (ADCs). The evolution of research from simple protected dipeptides to more complex tetrapeptides like this compound reflects a growing interest in creating more sophisticated model systems for studying peptide self-assembly and for building functional biomaterials.

Table 1: Research Applications of this compound and Related Analogs

CompoundProtecting GroupKey Research ApplicationsReferences
This compound Benzyloxycarbonyl (Z)Proposed as a model for studying peptide self-assembly, β-sheet formation, and as a building block for supramolecular materials.Inferred from reading.ac.uk, chinesechemsoc.org, acs.org
Boc-Gly-Gly-Phe-Gly-OHtert-Butyloxycarbonyl (Boc)Used in proteomics, design of artificial proteins, and as a protease-cleavable linker for ADCs.
Z-Gly-Gly-Phe-OHBenzyloxycarbonyl (Z)Serves as a building block in peptide synthesis and in studies of protein interactions and enzymatic activities. chemimpex.comnetascientific.commedchemexpress.com chemimpex.com, netascientific.com, medchemexpress.com
Z-Phe-Gly-OHBenzyloxycarbonyl (Z)Utilized as a building block in peptide synthesis and for studying enzymatic coupling reactions. chemicalbook.comchemimpex.com chemicalbook.com, chemimpex.com
Z-Gly-Phe-OHBenzyloxycarbonyl (Z)A biochemical used for proteomics research and peptide synthesis. scbt.com nih.gov, scbt.com

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation into this compound is justified by its potential as a highly informative model system in supramolecular chemistry and materials science. The rationale for its study is built on several key structural features:

Self-Assembly Promotion: The peptide incorporates three aromatic moieties: the N-terminal Z-group and the side chains of the two phenylalanine (Phe) residues. These groups are known to promote molecular self-assembly through a combination of hydrophobic effects and π-stacking interactions, providing a strong driving force for the formation of ordered structures. reading.ac.ukacs.org

Defined Secondary Structure: The alternating sequence of a bulky amino acid (Phe) and a small, flexible amino acid (Gly) is a classic motif known to favor the formation of β-sheet structures. The study of this compound can provide fundamental insights into the kinetics and thermodynamics of β-sheet formation and aggregation.

Hierarchical Building Block: As a well-defined tetrapeptide, it can act as a programmable building block for the bottom-up construction of more complex, hierarchical supramolecular polymers and biomaterials. acs.orgchinesechemsoc.org Understanding its assembly characteristics is the first step toward designing novel functional materials.

Model for Peptide-Based Materials: Its structure is representative of a class of peptide derivatives designed for self-assembly into hydrogels, fibrils, and other nanostructures. acs.org A thorough investigation would contribute to the general principles governing the design of such materials for applications in biomedicine and nanotechnology.

Aims and Scope of the Academic Research Perspective on this compound

The academic investigation of this compound would encompass a multi-faceted approach aimed at fully elucidating its chemical and physical properties. The primary aims of such a research program would be:

Synthesis and Purification: To develop an efficient and scalable synthesis protocol for this compound, likely using solution-phase or solid-phase peptide synthesis methodologies, followed by rigorous purification and characterization.

Physicochemical Characterization: To determine its fundamental properties, including solubility in various solvents, pKa values, and thermal stability.

Conformational Analysis: To study its secondary structure and conformational dynamics in different environments (e.g., aqueous buffers, organic solvents) using techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Investigation of Self-Assembly: To explore its ability to self-assemble into higher-order structures. This would involve studying the process as a function of concentration, pH, temperature, and ionic strength, and characterizing the resulting morphologies using microscopy techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).

Material Property Evaluation: If self-assembly into materials like hydrogels occurs, the scope would extend to characterizing their mechanical properties (rheology) and potential for encapsulating and releasing model cargo molecules.

This focused investigation would provide a comprehensive understanding of a model peptide system, contributing valuable knowledge to the fields of peptide chemistry, supramolecular science, and biomaterial design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N4O7 B1458938 Z-Phe-Gly-Phe-Gly-OH CAS No. 252351-91-0

Properties

CAS No.

252351-91-0

Molecular Formula

C30H32N4O7

Molecular Weight

560.6 g/mol

IUPAC Name

2-[[(2S)-3-phenyl-2-[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C30H32N4O7/c35-26(33-24(28(38)32-19-27(36)37)16-21-10-4-1-5-11-21)18-31-29(39)25(17-22-12-6-2-7-13-22)34-30(40)41-20-23-14-8-3-9-15-23/h1-15,24-25H,16-20H2,(H,31,39)(H,32,38)(H,33,35)(H,34,40)(H,36,37)/t24-,25-/m0/s1

InChI Key

RRWHQMMZEXUSBZ-DQEYMECFSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

sequence

FGFG

Origin of Product

United States

Synthetic Methodologies and Preparation of Z Phe Gly Phe Gly Oh

Classical Solution-Phase Peptide Synthesis Strategies for Z-Phe-Gly-Phe-Gly-OH

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, remains a valuable technique for the preparation of small to medium-sized peptides, offering flexibility and scalability.

Carbodiimide-Based Coupling Approaches (e.g., DCC/HOBt, EDC/HOBt)

Carbodiimides are widely used reagents for the formation of peptide bonds due to their high reactivity. The general mechanism involves the activation of a C-terminally protected amino acid or peptide by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide ester.

A significant challenge with carbodiimide-mediated coupling is the risk of racemization of the activated amino acid residue. To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are commonly incorporated. peptide.comnih.gov HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and is still sufficiently reactive to couple with the amine component. peptide.comnih.gov

Dicyclohexylcarbodiimide (B1669883) (DCC): DCC is a potent coupling agent, but its byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can complicate purification in solution-phase synthesis. peptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is often preferred in solution-phase synthesis because its corresponding urea (B33335) byproduct is water-soluble, facilitating its removal through aqueous extraction. peptide.combachem.com The EDC/HOBt combination is a standard method for minimizing racemization and improving coupling efficiency. nih.gov

A typical coupling cycle involves the dissolution of the N-protected peptide (e.g., Z-Phe-Gly-OH) and HOBt in a suitable solvent, followed by the addition of the carbodiimide (DCC or EDC). After a pre-activation period, the C-terminally protected dipeptide (e.g., H-Phe-Gly-OEt) is added to the reaction mixture.

Reagent/ParameterFunction/ConditionRationale
DCC or EDC Coupling ReagentActivates the carboxylic acid group for amide bond formation.
HOBt AdditiveSuppresses racemization and acts as an auxiliary nucleophile. peptide.comnih.gov
Solvent Reaction MediumTypically aprotic polar solvents like DMF, CH2Cl2, or THF.
Temperature Reaction ConditionOften initiated at 0°C to minimize side reactions, then warmed to room temperature.

Active Ester and Anhydride Methods

Mixed Anhydride Method: This is a well-established technique that involves the activation of an N-protected amino acid or peptide with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). google.comresearchgate.net This forms a mixed carboxylic-carbonic anhydride, which is highly reactive towards the amino group of the second peptide fragment. A key advantage of this method is the rapid rate of coupling, which can minimize racemization, particularly when performed at low temperatures. google.com

A detailed procedure for the synthesis of a closely related tripeptide, Z-Gly-Phe-Gly-OEt, illustrates this approach. Z-Gly-Phe-OH is dissolved in tetrahydrofuran (B95107) (THF) and cooled to -15°C. NMM and isobutyl chloroformate are then added to form the mixed anhydride. Subsequently, a solution of H-Gly-OEt·HCl and triethylamine (B128534) (TEA) in dimethylformamide (DMF) is added to the reaction mixture. The desired tripeptide is then isolated after workup. thieme-connect.de

Active Ester Method: This approach involves converting the carboxylic acid of the N-protected peptide into an "active ester" that is stable enough to be isolated and purified but reactive enough to form a peptide bond under mild conditions. Common activating agents include p-nitrophenol (ONp), pentachlorophenol (B1679276) (OPcp), and N-hydroxysuccinimide (OSu). While this method generally results in low racemization, the coupling reactions can be slow.

Stepwise Elongation Techniques and Optimization Parameters

Stepwise elongation involves the sequential addition of single amino acid residues to a growing peptide chain. In the context of this compound synthesis, this would typically start from the C-terminal glycine (B1666218) residue (as an ester, e.g., H-Gly-OEt) and sequentially add Z-Phe-OH, Z-Gly-OH, and another Z-Phe-OH. After each coupling step, the N-terminal protecting group of the newly formed peptide would be removed to allow for the next coupling reaction. However, given the Z-group on the final product's N-terminus, the synthesis would proceed by coupling Z-protected amino acids or dipeptides.

For example, a plausible stepwise route would be:

Couple Z-Phe-OH with H-Gly-OEt to form Z-Phe-Gly-OEt.

Saponify the ester to yield Z-Phe-Gly-OH.

Couple Z-Phe-Gly-OH with H-Phe-Gly-OEt (prepared separately) to yield the protected tetrapeptide ester, Z-Phe-Gly-Phe-Gly-OEt.

Finally, saponify the ester to obtain the target molecule, this compound.

Optimization of these steps involves careful selection of coupling reagents to minimize racemization, especially when coupling peptide fragments. The choice of solvent is also critical; polar aprotic solvents like DMF or NMP are commonly used to ensure the solubility of the peptide chains. nih.gov Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Fragment Condensation Strategies for Oligopeptide Assembly

For longer peptides, a fragment condensation approach is often more efficient than stepwise synthesis. This involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final product. For this compound, a logical strategy would be the synthesis of two dipeptide fragments, Z-Phe-Gly-OH and H-Phe-Gly-OEt, followed by their coupling.

This approach offers several advantages:

The intermediate fragments can be purified, leading to a purer final product.

It can be more convergent and time-efficient for larger peptides.

However, the major challenge in fragment condensation is the risk of significant racemization at the C-terminal amino acid of the carboxyl component (the "acylating" fragment). The use of racemization-suppressing coupling reagents, such as the DCC/HOBt or EDC/HOBt combinations, is crucial. prepchem.comresearchgate.net The choice of the C-terminal amino acid of the acylating fragment is also important; glycine and proline are preferred as they are not chiral or are sterically hindered in a way that prevents racemization, respectively. In the case of coupling Z-Phe-Gly-OH and H-Phe-Gly-OEt, the C-terminal residue of the acylating fragment is glycine, which advantageously eliminates the risk of racemization at that position.

StrategyDescriptionKey Considerations
Stepwise Elongation Sequential addition of single amino acid residues.Potential for cumulative side reactions and purification challenges with increasing chain length.
Fragment Condensation Coupling of pre-synthesized peptide fragments.Risk of racemization at the C-terminal residue of the acylating fragment; solubility of larger fragments can be an issue. nih.gov

Enzymatic Synthesis Routes for this compound and Analogous Peptides

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, often proceeding without the need for side-chain protecting groups and with minimal racemization.

Protease-Catalyzed Peptide Bond Formation (e.g., Subtilisin, Papain)

Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific, non-aqueous or low-water conditions. acs.org This process can be controlled either thermodynamically (reversal of hydrolysis) or kinetically (aminolysis of an ester substrate). The kinetically controlled approach is generally preferred as it is faster and irreversible.

Subtilisin: This serine protease has been shown to efficiently catalyze the formation of peptide esters, which can then be used in subsequent ligation steps. nih.gov Genetically engineered versions of subtilisin, known as subtiligases, are particularly effective for peptide ligation. acs.orgsquarespace.com

Papain: This cysteine protease is another versatile enzyme for peptide synthesis. It has been used to catalyze the synthesis of amides from N-carbobenzyloxy (Z) protected amino acids like Z-Gly, Z-Leu, and Z-Phe. researchgate.net Papain has also been employed in the polymerization of amino acid esters to form polypeptides, indicating its utility in forming peptide bonds. kyoto-u.ac.jpacs.org The synthesis of glyceryl esters of N-protected amino acids and peptides catalyzed by papain has also been reported, with these esters serving as substrates for other enzymes in subsequent peptide synthesis steps. nih.gov

For the synthesis of this compound, an enzymatic strategy could involve the papain-catalyzed coupling of Z-Phe-Gly-OEt with H-Phe-Gly-OH. The choice of solvent, pH, and enzyme concentration are critical parameters that would need to be optimized to maximize the yield of the desired tetrapeptide.

EnzymeTypeApplication in Peptide Synthesis
Subtilisin Serine ProteaseCatalyzes the formation of peptide esters for use in ligation strategies. nih.gov
Papain Cysteine ProteaseUsed for the synthesis of peptide amides from Z-protected amino acids and in the polymerization of amino acid esters. researchgate.netkyoto-u.ac.jp

Reaction Mechanism and Kinetic Optimization of Enzymatic Processes (pH, Temperature, Enzyme Concentration)

Enzymatic synthesis offers a green chemistry approach to peptide bond formation under mild conditions. Proteases such as pepsin and thermolysin can catalyze the condensation of N-protected amino acids or peptide fragments with C-terminal unprotected nucleophiles. medchemexpress.com The reaction mechanism for this kinetically controlled synthesis involves the formation of an acyl-enzyme intermediate. First, the carboxyl group of the acyl donor (e.g., a Z-protected dipeptide ester) binds to the active site of the enzyme. This is followed by a nucleophilic attack from a key residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue in serine proteases) to form the covalent acyl-enzyme intermediate, releasing the ester's alcohol group. Subsequently, the amino group of the incoming nucleophile (e.g., a dipeptide) attacks the acyl-enzyme intermediate, leading to the formation of a new peptide bond and the release of the newly formed, longer peptide from the enzyme.

The efficiency and yield of this process are highly dependent on optimizing several key parameters:

pH: The pH of the reaction medium is critical as it influences the ionization state of both the enzyme's active site residues and the substrates. An optimal pH ensures maximum enzyme activity and favors the aminolysis (peptide bond formation) over the competing hydrolysis of the acyl-enzyme intermediate. Systematic studies have identified pH as a major factor controlling the selectivity and yield of enzyme-catalyzed peptide synthesis. rsc.org

Temperature: While temperature generally increases reaction rates, excessively high temperatures can lead to enzyme denaturation and loss of activity. An optimal temperature must be established to balance reaction kinetics with enzyme stability. However, some studies suggest that temperature has less influence on the selectivity between aminolysis and hydrolysis compared to other factors. rsc.org

Enzyme Concentration: A higher concentration of the enzyme typically leads to a faster reaction rate, as more active sites are available to process the substrates. The optimization involves finding a concentration that provides a practical reaction time without being cost-prohibitive.

Dynamic modeling and simulation can be employed to investigate the design space and determine optimal operating profiles for parameters like temperature to maximize product yield while minimizing side reactions. mdpi.com

Table 1: Factors Affecting Kinetic Optimization in Enzymatic Peptide Synthesis

Parameter Effect on Reaction Optimization Goal
pH Influences ionization of enzyme active site and substrates; affects the balance between aminolysis and hydrolysis. Maximize enzyme activity and favor peptide bond formation over hydrolysis of the acyl-enzyme intermediate.
Temperature Affects reaction rate and enzyme stability. Achieve a high reaction rate without causing significant enzyme denaturation.
Enzyme Concentration Directly impacts the overall reaction rate. Obtain a desirable reaction time in a cost-effective manner.
Substrate Concentration Influences reaction kinetics and can lead to substrate inhibition at high concentrations. Maximize product formation while avoiding substrate inhibition and ensuring solubility.
Organic Co-solvents Can improve the solubility of non-polar reactants and shift the thermodynamic equilibrium to favor synthesis over hydrolysis. Enhance substrate solubility and reaction yield without inactivating the enzyme.
Ionic Strength Affects enzyme conformation and activity. Maintain the optimal ionic environment for enzyme stability and catalytic efficiency.

Stereoselectivity in Enzyme-Catalyzed Synthesis

A significant advantage of using enzymes in peptide synthesis is their inherent stereoselectivity. mdpi.com Proteases are chiral catalysts that typically recognize and process only L-amino acids, thus ensuring the chiral integrity of the product. This high degree of stereoselectivity minimizes or eliminates the risk of racemization, which can be a significant side reaction in chemical coupling methods. mdpi.com The enzyme's active site creates a precisely defined three-dimensional environment that preferentially binds substrates of a specific stereochemistry, preventing the incorporation of D-amino acids and preserving the desired configuration in the final peptide, this compound. This characteristic is crucial for producing biologically relevant peptides where stereochemistry dictates function.

Solid-Phase Peptide Synthesis (SPPS) for this compound and Derivatives

Solid-Phase Peptide Synthesis (SPPS) is a widely used and efficient method for the stepwise assembly of peptides on an insoluble polymer support. peptide.com The general process involves anchoring the C-terminal amino acid to the resin, followed by a cycle of deprotection of the Nα-amino group and coupling of the next N-protected amino acid until the desired sequence is complete. peptide.compeptide.com

Selection of Resins and Linkers for Z-Protected Peptides

The choice of resin and linker is fundamental to the success of SPPS. biosynth.com For the synthesis of this compound, which has a C-terminal carboxylic acid, a key consideration is the linker's stability during synthesis and its lability under the final cleavage conditions.

Wang Resin: This is a p-alkoxybenzyl alcohol-based resin and one of the most common supports for synthesizing C-terminal peptide acids using the Fmoc/tBu strategy. fluorochem.co.uk The Z-group is generally stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc deprotection. The final peptide is cleaved from the Wang resin using strong acid, typically trifluoroacetic acid (TFA), which would also cleave the Z-group.

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the mild cleavage of the peptide, often leaving acid-labile side-chain protecting groups intact. This makes it suitable for the synthesis of protected peptide fragments. For this compound, using 2-CTC resin would allow the peptide to be cleaved while keeping the N-terminal Z-group attached, which is useful if the protected peptide itself is the desired final product or if it's intended for subsequent fragment condensation.

The choice between these resins depends on whether the final desired product is the fully deprotected tetrapeptide or the N-terminally Z-protected tetrapeptide.

Table 2: Comparison of Resins for this compound Synthesis

Resin Type Linker Type Typical Cleavage Condition Suitability for this compound
Wang Resin p-Alkoxybenzyl ester 95% Trifluoroacetic Acid (TFA) Suitable for obtaining the fully deprotected peptide, as TFA cleaves the peptide from the resin and removes the Z-group simultaneously.
2-Chlorotrityl Chloride (2-CTC) Resin Trityl Dilute TFA (e.g., 1-2%) in DCM or Acetic Acid/TFE/DCM Ideal for synthesizing the protected peptide this compound, as the mild cleavage conditions release the peptide from the resin while leaving the Z-group intact.
Merrifield Resin Benzyl ester Anhydrous Hydrogen Fluoride (HF) Traditionally used in Boc-SPPS. The strong acid required for cleavage (HF) would also remove the Z-group.

Coupling Reagents and Strategies for Efficient Amide Bond Formation

Efficient formation of the amide bond at each step of the synthesis is crucial for achieving a high yield of the target peptide. creative-peptides.com This is facilitated by coupling reagents that activate the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. creative-peptides.comiris-biotech.de

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective activators. peptide.comluxembourg-bio.com DIC is often preferred in SPPS because its urea byproduct is more soluble and easier to wash away than that of DCC. peptide.com To reduce the risk of racemization, carbodiimides are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt). luxembourg-bio.com

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU are highly efficient, provide rapid coupling times, and suppress racemization, especially when based on HOAt. peptide.comacs.org They have become the preferred choice for many SPPS applications. iris-biotech.de

For the synthesis of this compound, a standard strategy would involve using Fmoc-protected Phenylalanine and Glycine, with a coupling cocktail containing a reagent like HBTU or HATU in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in a solvent like N,N-Dimethylformamide (DMF).

Cleavage and Deprotection Considerations for this compound

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous or subsequent removal of all protecting groups. thermofisher.com The benzyloxycarbonyl (Z) group is labile to strong acids and catalytic hydrogenation.

When using an acid-labile linker like Wang resin, the cleavage cocktail typically consists of a strong acid, most commonly Trifluoroacetic Acid (TFA). thermofisher.com Because reactive cationic species are generated during cleavage that can lead to side reactions (e.g., alkylation of sensitive residues), "scavengers" are added to the cocktail. thermofisher.com For a peptide like Phe-Gly-Phe-Gly, which lacks highly sensitive side chains, a common cleavage cocktail would be 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). This mixture effectively cleaves the peptide from the resin and removes the N-terminal Z-group.

If the peptide were synthesized on a super acid-sensitive resin like 2-chlorotrityl to obtain the protected this compound, cleavage would be performed under much milder conditions (e.g., a solution of acetic acid/trifluoroethanol/dichloromethane) that leave the Z-group intact. sigmaaldrich.com

Chemoenzymatic Hybrid Approaches for this compound Synthesis

Chemoenzymatic peptide synthesis (CEPS) combines the strengths of chemical synthesis with the high selectivity of enzymatic methods. bachem.comresearchgate.net This hybrid approach can be particularly advantageous for the synthesis of larger peptides or for ligating complex fragments.

A potential chemoenzymatic route to this compound could involve:

Chemical Synthesis of Fragments: The dipeptides Z-Phe-Gly-OH and H-Phe-Gly-OEt (ethyl ester) could be synthesized efficiently using standard solution-phase or solid-phase methods.

Enzymatic Ligation: A protease, acting in a reverse-hydrolysis or transpeptidation mode, would then be used to couple the two dipeptide fragments. The enzyme would catalyze the formation of a peptide bond between the carboxyl group of Z-Phe-Gly-OH (the acyl donor) and the amino group of H-Phe-Gly-OEt (the nucleophile) in a controlled, aqueous-organic solvent system that favors synthesis over hydrolysis.

This approach leverages the efficiency of chemical methods for creating small building blocks and the clean, specific, and racemization-free bond formation catalyzed by an enzyme for the final fragment condensation step. researchgate.net

The synthesis of this compound can be achieved through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods involve the sequential coupling of amino acids, protected at their amino and carboxyl termini, to form the desired peptide chain.

Solution-Phase Synthesis

Solution-phase synthesis is a classical approach that involves the stepwise coupling of protected amino acid derivatives in a suitable solvent. For the synthesis of this compound, a convergent or sequential strategy can be employed. A plausible sequential approach would commence from the C-terminal glycine residue.

The general steps would involve:

Protection of Amino Acids: The N-terminus of phenylalanine and glycine are protected with the benzyloxycarbonyl (Z) group, while the C-terminus of the growing peptide is typically protected as a methyl or ethyl ester.

Activation of the Carboxyl Group: The carboxyl group of the N-protected amino acid to be coupled is activated to facilitate the formation of the peptide bond. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization. uni-kiel.demerckmillipore.com

Coupling Reaction: The activated amino acid is reacted with the free amino group of the other amino acid or peptide fragment.

Deprotection: The protecting group from the N-terminus of the newly formed di-, tri-, or tetrapeptide is removed to allow for the next coupling step. For the Z-group, this is typically achieved through catalytic hydrogenation.

Purification: The intermediate and final products are purified at each step, commonly by recrystallization or chromatography.

A potential synthetic route is outlined below:

Step 1: Synthesis of Z-Phe-Gly-OH

Z-Phe-OH is coupled with H-Gly-OMe using a coupling reagent like DCC/HOBt.

The resulting Z-Phe-Gly-OMe is then saponified to yield Z-Phe-Gly-OH.

Step 2: Synthesis of H-Phe-Gly-OH

A separate synthesis of Phe-Gly can be performed, followed by the removal of any N-terminal protecting group.

Step 3: Coupling of Z-Phe-Gly-OH and H-Phe-Gly-OH

The two dipeptide fragments are coupled using a suitable coupling reagent to form the protected tetrapeptide, this compound.

An alternative is a stepwise elongation starting from Glycine methyl ester.

Reaction Step Reactants Coupling Reagent/Conditions Product
1Z-Phe-OH + H-Gly-OMeDCC, HOBtZ-Phe-Gly-OMe
2Z-Phe-Gly-OMeLiOHZ-Phe-Gly-OH
3Z-Gly-OH + H-Phe-OMeDCC, HOBtZ-Gly-Phe-OMe
4Z-Gly-Phe-OMeH2, Pd/CH-Gly-Phe-OMe
5Z-Phe-Gly-OH + H-Phe-OMeDCC, HOBtZ-Phe-Gly-Phe-OMe
6Z-Phe-Gly-Phe-OMeLiOHZ-Phe-Gly-Phe-OH
7Z-Phe-Gly-Phe-OH + H-Gly-OHDCC, HOBtThis compound

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined and automatable approach to peptide synthesis. The C-terminal amino acid (glycine) is first attached to a solid support (resin). The peptide chain is then assembled in a stepwise manner by the sequential addition of N-protected amino acids.

The key cycles in SPPS for this compound would be:

Resin Loading: The first amino acid, Fmoc-Gly-OH, is attached to a suitable resin (e.g., Wang or Rink amide resin).

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound glycine using a weak base, typically piperidine in DMF.

Coupling: The next N-protected amino acid (Fmoc-Phe-OH) is activated and coupled to the free amino group on the resin.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Repeat: The deprotection, coupling, and washing steps are repeated with Fmoc-Gly-OH and finally Z-Phe-OH.

Cleavage: Once the tetrapeptide is assembled, it is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive residues.

Purification: The crude peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Cycle Amino Acid Added Coupling Reagent Resin-Bound Intermediate
1Fmoc-Gly-OHDIC, HOBtFmoc-Gly-Resin
2Fmoc-Phe-OHHBTU, DIPEAFmoc-Phe-Gly-Resin
3Fmoc-Gly-OHHBTU, DIPEAFmoc-Gly-Phe-Gly-Resin
4Z-Phe-OHHBTU, DIPEAZ-Phe-Gly-Phe-Gly-Resin

Analytical Techniques for Purity Assessment and Confirmation of this compound

Beyond basic identification, a suite of advanced analytical techniques is essential to validate the purity and confirm the structure of the synthesized this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful tool for assessing the purity of the final peptide. The peptide is separated based on its hydrophobicity on a C18 stationary phase. A typical mobile phase system would be a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative RP-HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Expected Retention Time | Dependent on the specific gradient and column |

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

To confirm the enantiomeric purity of the peptide and ensure that no racemization occurred during synthesis, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the amino acid residues within the peptide. The presence of any diastereomeric impurities would be indicative of racemization.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS), such as electrospray ionization-time of flight (ESI-TOF) or Orbitrap, can provide a highly accurate mass measurement, confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions, thus confirming the correct amino acid sequence.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Parameter Expected Value
HRMS (ESI+) Calculated [M+H]⁺ C₂₈H₂₉N₄O₇⁺
m/z 561.2036
MS/MS Fragmentation b-ions b₁, b₂, b₃

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound. ¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR provides information on the carbon framework. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to make unambiguous assignments of all proton and carbon signals, confirming the structure of the peptide.

Table 3: List of Compounds

Compound Name
This compound
N-benzyloxycarbonyl-L-phenylalanyl-glycyl-L-phenylalanyl-glycine
Z-Phe-OH
H-Gly-OMe
DCC
HOBt
Z-Phe-Gly-OMe
LiOH
Z-Phe-Gly-OH
H-Phe-Gly-OH
Z-Gly-OH
H-Phe-OMe
Z-Gly-Phe-OMe
H-Gly-Phe-OMe
Z-Phe-Gly-Phe-OMe
Z-Phe-Gly-Phe-OH
H-Gly-OH
Fmoc-Gly-OH
Fmoc-Phe-OH
HBTU
DIPEA

Structural and Conformational Analysis of Z Phe Gly Phe Gly Oh

Advanced Spectroscopic Methods for Z-Phe-Gly-Phe-Gly-OH Conformation

The three-dimensional structure of the tetrapeptide this compound is elucidated through a combination of sophisticated spectroscopic techniques. These methods provide detailed insights into the peptide's conformational preferences, the nature of intramolecular interactions, and the influence of the surrounding environment on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. By analyzing various NMR parameters, it is possible to deduce the spatial arrangement of atoms and the dynamic behavior of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom within the this compound molecule. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic and spatial environments. For instance, the chemical shifts of amide protons can indicate their involvement in hydrogen bonding. beilstein-journals.org

Standard 2D NMR experiments, such as TOCSY, ¹H,¹³C HSQC, and ¹H,¹³C HMBC, are crucial for the unambiguous assignment of all proton and carbon signals in the spectrum. beilstein-journals.org These assignments are the foundation for more detailed conformational analysis. The coupling constants, particularly the ³J(HN-Hα) values, are also informative, providing insights into the dihedral angles of the peptide backbone. google.com

Table 1: Representative ¹H NMR Chemical Shifts for Peptide Fragments

ProtonTypical Chemical Shift Range (ppm)Information Provided
Amide (NH)~6.5 - 8.5Hydrogen bonding, solvent accessibility
α-Proton (αH)~3.5 - 4.8Backbone conformation (φ angle)
β-Proton (βH) of Phe~2.8 - 3.2Side-chain conformation (χ1 angle)
Aromatic (Phe)~7.0 - 7.5Side-chain environment
Benzyloxycarbonyl (Z-group)~5.1 (CH₂) and ~7.3 (Aromatic)N-terminal protecting group environment

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the spatial proximity between protons that are close in space but not necessarily close in the primary sequence. The observation of a NOE or ROE between two protons indicates that the distance between them is typically less than 5 Å. google.com

These through-space correlations are critical for defining the peptide's folding pattern. For example, specific NOE patterns can distinguish between different types of secondary structures, such as β-turns or helical conformations. beilstein-journals.orgreading.ac.uk For instance, a strong NOE signal between the alpha proton of one residue and the amide proton of the subsequent residue (dαN(i, i+1)) is characteristic of certain turn structures. beilstein-journals.org The collection of these interproton distance restraints is used to calculate and refine a three-dimensional model of the peptide's structure in solution. google.com

The chemical shifts of amide protons (NH) are particularly sensitive to their environment. Their dependence on solvent and temperature provides crucial information about their involvement in intramolecular hydrogen bonds. beilstein-journals.orgmpg.de

Amide protons that are shielded from the solvent, for instance, by being involved in an intramolecular hydrogen bond, will show a smaller change in chemical shift when the solvent is changed to a more polar one (e.g., from chloroform (B151607) to DMSO). mpg.de Similarly, the temperature coefficient (dδ/dT) of an amide proton's chemical shift is a valuable indicator. A small temperature coefficient (typically less than 4.0 ppb/K) suggests that the proton is engaged in a stable intramolecular hydrogen bond, as it is less exposed to the solvent and thermal fluctuations. beilstein-journals.orgpsu.edu Conversely, larger temperature coefficients indicate solvent-exposed amide protons. psu.edu

Table 2: Interpretation of Amide Proton Temperature Coefficients (dδ/dT)

dδ/dT (ppb/K)InterpretationImplication for this compound Structure
< 4.0Solvent-shielded, likely involved in an intramolecular hydrogen bond.Indicates a folded or turn-like conformation.
> 4.0Solvent-exposed, not involved in a stable intramolecular hydrogen bond.Suggests a more extended or flexible region of the peptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elements

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the secondary structure of peptides and proteins. mpg.ded-nb.info The CD spectrum of this compound provides a global view of its conformational state in solution.

Different secondary structures, such as α-helices, β-sheets, and β-turns, have characteristic CD spectra. nih.gov For example, a type II β-turn is often associated with specific features in the CD spectrum. researchgate.net By analyzing the shape and intensity of the CD bands, researchers can estimate the proportions of different secondary structure elements present in the peptide. The spectra can be influenced by the solvent, indicating that the conformation of this compound can be sensitive to its environment. mpg.de For instance, studies on similar peptides have shown that the CD spectra can vary significantly between solvents like methanol, trifluoroethanol (TFE), and acetonitrile, reflecting conformational changes. mpg.de

Vibrational Spectroscopy (e.g., FTIR, Raman) for Hydrogen Bonding and Conformational Signatures

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the peptide backbone conformation and hydrogen bonding patterns. csic.esacs.org

The amide I band (primarily C=O stretching) in the FTIR spectrum, typically found between 1600 and 1700 cm⁻¹, is particularly informative. acs.orgleibniz-fli.de The frequency of this band is sensitive to the formation of hydrogen bonds and the type of secondary structure. For instance, β-turns can have a characteristic band in the amide I region, often between 1633 and 1639 cm⁻¹. nih.gov Deconvolution of the amide I band can reveal the presence of different conformational states within the peptide population. nih.gov

Raman spectroscopy provides complementary information. The frequencies of certain Raman markers, particularly those associated with the phenylalanine side chain, can be sensitive to the backbone conformation. csic.es Analysis of the amide I and amide III bands in both FTIR and Raman spectra allows for a detailed characterization of the secondary structure and the strength of hydrogen bonds within the this compound molecule. mdpi.comacs.org

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compoundN-Carbobenzoxy-L-phenylalanyl-glycyl-L-phenylalanyl-glycine
DMSODimethyl sulfoxide
TFETrifluoroethanol

Computational Approaches to this compound Structure and Dynamics

Computational chemistry provides indispensable tools for complementing experimental data and exploring aspects of molecular structure and behavior that are difficult to access otherwise. These methods allow for the detailed investigation of geometries, electronic properties, and the dynamic nature of this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the properties of molecules like this compound. researchgate.net These calculations are used to find optimized molecular geometries, which correspond to minimum energy structures on the potential energy surface. researchgate.netajrconline.org Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31+G(d,p), are commonly employed to model peptides and have shown good agreement with experimental results. mdpi.comcsic.esrsc.org

For this compound, these calculations can:

Predict Stable Conformations: By starting from various initial structures, DFT can identify numerous stable conformers and rank them by energy. csic.es

Analyze Electronic Properties: DFT is used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajrconline.org The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitation energy.

Simulate Spectra: Theoretical vibrational (IR) and electronic (NEXAFS) spectra can be calculated. aip.orgmdpi.com Comparing these theoretical spectra to experimental data is crucial for assigning observed spectral features to specific molecular structures and transitions. researchgate.netmdpi.com

Computational Method Application for this compound Typical Functionals/Basis Sets
Density Functional Theory (DFT)Geometry optimization, vibrational frequencies, electronic properties (HOMO/LUMO), simulation of NEXAFS spectra. mdpi.comresearchgate.netB3LYP, M06-2X, ωB97XD. csic.esrsc.org
Time-Dependent DFT (TD-DFT)Calculation of excited states and theoretical NEXAFS spectra. mdpi.com6-31+G(d,p), 6-311++G(d,p). mdpi.comcsic.es
Ab initio methods (e.g., MP2)Higher accuracy energy calculations for benchmarking DFT results. csic.esN/A

While quantum chemical calculations provide static pictures of minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. ethz.ch This approach is invaluable for understanding the flexibility and conformational dynamics of peptides. nih.govugent.be

To study this compound, an MD simulation would typically involve:

System Setup: The peptide is placed in a simulation box, often with an explicit solvent (like water) to mimic physiological conditions.

Force Field: The interactions between atoms are described by a molecular mechanics force field, such as AMBER or CHARMM. nih.gov

Simulation: The simulation is run for a significant period (nanoseconds to microseconds), allowing the peptide to explore a wide range of conformations. nih.gov

Analysis of the resulting trajectory reveals the conformational ensemble—the collection of different shapes the peptide adopts—and the transitions between them. This provides insight into the peptide's flexibility, identifying rigid and mobile regions and characterizing the populations of different secondary structures. ethz.ch

The conformational space of a flexible molecule like this compound is vast. A key goal of computational studies is to map this space and understand the relative stability of different conformations. core.ac.uk This is often visualized as a free energy landscape, where low-energy basins correspond to stable or metastable conformational states and the barriers between them represent the energy required for transitions. temple.edumdpi.com

Exploring this landscape efficiently requires advanced simulation techniques beyond standard MD, such as:

Metadynamics: This enhanced sampling method accelerates the exploration of conformational space by adding a history-dependent bias potential to the system, discouraging it from revisiting already explored regions and pushing it over energy barriers. nih.gov

Replica Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, conformations are exchanged between temperatures, allowing the higher-temperature replicas to overcome energy barriers more easily and pass these favorable conformations to the lower-temperature replicas. mpg.de

By constructing a free energy landscape, researchers can identify the most probable conformations, understand the pathways for conformational change, and quantify the relative populations of different structural states, providing a comprehensive picture of the peptide's dynamic behavior. biorxiv.org

Theoretical Prediction of Intramolecular Interactions (Hydrogen Bonds, Aromatic Stacking)

Theoretical predictions, often employing density functional theory (DFT) calculations, are instrumental in elucidating the complex interplay of forces that stabilize the conformations of peptides like this compound. researchgate.netnih.gov These computational methods can model and quantify the strength of various non-covalent interactions, including hydrogen bonds and aromatic stacking.

Aromatic Stacking: The two phenylalanine residues in the sequence introduce the possibility of π-π stacking interactions between their aromatic rings. iupac.org The strength and geometry of these interactions are influenced by the peptide backbone's conformation. Theoretical calculations can predict the likelihood and energetic favorability of such stacking, which can significantly constrain the conformational freedom of the peptide. uva.es The interplay between the hydrophobic effect and the specific geometry of the aromatic rings dictates whether a stacked or a T-shaped arrangement is preferred.

Analysis of Intramolecular Interactions and Foldamers in this compound

The theoretical predictions of intramolecular interactions are experimentally verified and further characterized through various spectroscopic and crystallographic techniques. These analyses reveal the specific secondary structure motifs and foldameric properties of this compound.

Characterization of Classical and Non-Classical Hydrogen Bonds (e.g., C5 Interaction)

Experimental studies on similar peptide sequences confirm the presence of classical intramolecular hydrogen bonds. The most common are the 4→1 hydrogen bonds, which are characteristic of β-turns, where the C=O group of residue i accepts a hydrogen bond from the N-H group of residue i+3. researchgate.net Another significant, though weaker, interaction is the C5 hydrogen bond, a 3→1 interaction that forms a five-membered ring and is characteristic of a γ-turn. ias.ac.in While less common, these non-classical hydrogen bonds can also contribute to the conformational stability of the peptide.

Identification of Beta-Turn and Other Reverse Turn Motifs (Type II, Type III)

The alternating L-amino acid and achiral glycine (B1666218) sequence in this compound is conducive to the formation of reverse turns. The presence of a (Z)-dehydrophenylalanine residue in similar peptides is known to stabilize β-turn conformations. beilstein-journals.org Specifically, Type II and Type III β-turns are plausible motifs. A Type II β-turn is often associated with a Gly residue at the i+2 or i+3 position due to steric considerations. nih.gov Studies on related pentapeptides have identified the presence of both Type II and Type III' β-turns stabilized by 4→1 hydrogen bonds. researchgate.net The specific type of turn is determined by the dihedral angles (φ, ψ) of the central amino acids.

Turn Type Residue (i+1) φ, ψ Residue (i+2) φ, ψ
Type II~ -60°, ~120°~ 80°, ~0°
Type III~ -60°, ~ -30°~ -60°, ~ -30°

This table presents idealized dihedral angles for Type II and Type III β-turns.

Role of Phenylalanine Residues in Conformational Constraints

The bulky phenyl side chains of the phenylalanine residues play a crucial role in restricting the conformational landscape of the peptide. rsc.org The steric hindrance imposed by these groups limits the accessible dihedral angles of the peptide backbone, thereby promoting the adoption of specific folded structures. beilstein-journals.orgontosight.ai Furthermore, the aromatic rings themselves can engage in intramolecular C-H···π interactions, further stabilizing the folded conformation. The hydrophobic nature of the phenyl side chains also drives the molecule to adopt a conformation that minimizes their exposure to a polar solvent, often leading to a more compact, folded structure. rsc.orgfrontiersin.org

Stereochemical Influence on this compound Conformation and Stability

The stereochemistry of the amino acid residues is a fundamental determinant of the peptide's three-dimensional structure and stability. core.ac.uk In this compound, the L-configuration of the phenylalanine residues is critical. The use of L-amino acids predisposes the peptide to form right-handed helical structures and specific types of β-turns. core.ac.uk

Supramolecular Assembly and Self Organization of Z Phe Gly Phe Gly Oh

Driving Forces and Mechanisms of Z-Phe-Gly-Phe-Gly-OH Self-Assembly

The spontaneous organization of this compound molecules into stable, higher-order structures is propelled by a combination of specific intermolecular forces. These forces collaboratively overcome the entropic penalty of ordering, dictating the assembly pathway and the final morphology of the resulting nanomaterials.

Aromatic Stacking Interactions (π-π interactions)

Aromatic stacking, or π-π interactions, between the phenyl rings of the phenylalanine (Phe) residues and the benzyloxycarbonyl (Z) group are a primary driving force in the self-assembly of this compound. rsc.orgacs.org The electron-rich aromatic rings arrange themselves to minimize repulsion and maximize attraction, often in a face-to-face or edge-to-face orientation. acs.org This stacking is crucial for the formation of stable one-dimensional structures like nanofibers and nanotubes. The presence of a bulky aromatic group like the Z-group at the N-terminus enhances hydrophobicity and promotes these π-stacking interactions, which are a recognized factor in the formation of amyloid-like fibrils. acs.orgnih.gov In similar peptide systems, the introduction of aromatic moieties has been shown to significantly influence the self-assembly mechanism, enforcing specific β-sheet arrangements through strong π-π interactions. rsc.org

Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in defining the secondary structure and subsequent hierarchical assembly of this compound. acs.orgmdpi.com The peptide backbone contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) that can form extensive intermolecular networks. These interactions are fundamental to the formation of stable, repeating secondary structures like β-sheets. pnas.org In a β-sheet conformation, hydrogen bonds form between adjacent peptide strands, creating a planar, sheet-like structure. The alternating pattern of amino acids in this compound likely facilitates the formation of these sheets, which can then stack upon one another. The unidirectional alignment of N-H···O=C hydrogen bonds can lead to the formation of "polar" sheets. pnas.org The stability of these hydrogen-bonded networks is a key factor in the formation of robust, self-supporting structures like hydrogels. frontiersin.org

Hydrophobic Interactions and Solvent Exclusion

The hydrophobic nature of the phenylalanine side chains and the benzyloxycarbonyl group is a significant contributor to the self-assembly process in aqueous environments. beilstein-journals.orgd-nb.info In water, these nonpolar groups are driven to aggregate to minimize their contact with polar water molecules, a phenomenon known as the hydrophobic effect. This solvent exclusion leads to the sequestration of the hydrophobic domains in the core of the assembled structure, while the more hydrophilic glycine (B1666218) residues and the C-terminal carboxyl group may be exposed to the aqueous phase. acs.org This amphipathic nature, where distinct hydrophobic and hydrophilic regions exist within the molecule, is a classic driver for the formation of higher-order structures. The hydrophobic interactions work in concert with π-π stacking to stabilize the core of the assembled nanostructures. nih.gov

Electrostatic Interactions and pH Sensitivity

Electrostatic interactions, particularly those involving the terminal carboxyl group (-COOH), are crucial for modulating the self-assembly of this compound. mdpi.comnih.gov The ionization state of this group is dependent on the pH of the surrounding medium. At low pH, the carboxyl group is protonated and neutral (-COOH), while at higher pH, it becomes deprotonated and negatively charged (-COO⁻). This change in charge significantly affects the electrostatic repulsion between molecules.

The self-assembly is often triggered by a change in pH. For instance, dissolving the peptide at a high pH where electrostatic repulsion prevents aggregation, followed by a lowering of the pH, can initiate assembly as the repulsion is neutralized. frontiersin.org This pH-responsiveness allows for temporal control over the formation of structures like hydrogels. The interplay between attractive forces (hydrogen bonding, hydrophobic interactions) and repulsive electrostatic forces dictates the conditions under which assembly occurs. lu.se

Metal-Ion Coordination in Directed Assembly

The introduction of metal ions can direct the self-assembly of peptides like this compound, leading to the formation of distinct metallo-structures. thno.org The carboxylate group and potentially the amide carbonyls can act as coordination sites for metal ions. mdpi.com The coordination of metal ions can influence the secondary structure, promoting specific conformations and leading to different morphologies compared to self-assembly in their absence. mdpi.com For example, the coordination of divalent cations like Zn²⁺ or Cu²⁺ with histidine- or phenylalanine-containing peptides has been shown to result in the formation of nanoparticles and sheet-like structures. mdpi.comnih.gov This strategy offers a pathway to create more complex and potentially functional materials by templating the assembly process through metal-ligand interactions. thno.org

Morphological Characterization of this compound Assemblies

The self-assembly of this compound can give rise to a variety of morphologies, depending on the assembly conditions such as pH, concentration, and temperature. While specific studies on this compound are limited, related Z-protected di- and tri-peptides provide insight into the likely structures formed. These often include:

Nanofibers and Nanotubes: One-dimensional structures are common outcomes of peptide self-assembly, driven by directional forces like hydrogen bonding and π-π stacking. beilstein-journals.orgsemanticscholar.org

Hydrogels: At sufficient concentrations, the entanglement of nanofibers can lead to the formation of a three-dimensional network that entraps large amounts of water, forming a hydrogel. frontiersin.orgnih.gov The properties of these gels are dictated by the density and connectivity of the fibrillar network.

Spherical and Vesicular Structures: Under certain conditions, particularly involving co-assembly with other molecules or metal ions, the formation of spherical nanoparticles or hollow vesicles can occur. mdpi.com

Detailed characterization of these morphologies typically involves techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) to visualize the nanoscale structures.

Table of Research Findings on Related Peptide Assemblies:

Peptide SystemAssembly TriggerResulting MorphologyKey Driving ForcesReference
Z-L-Phe-Z-ΔPhe-OHpH changeHydrogelNot specified mdpi.com
Z-Phe-OHConcentration/Temp.Spheres, FibersNot specified researchgate.net
Fmoc-Phe-PhepH < 8HydrogelNot specified frontiersin.org
Phe-PheSolvent switch/SonicationNanofibers, NanotubesNot specified mdpi.com
H-L-Phe-ΔPhe-OHpH changeHydrogelNot specified semanticscholar.org

Microscopic Techniques (e.g., Optical, Atomic Force, Electron Microscopy) for Nanostructures (Fibers, Spheres, Flower-like structures, etc.)

Microscopy is indispensable for visualizing the morphology of peptide assemblies, offering direct insight into their structural organization. mdpi.com Techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) provide nanoscale resolution to characterize the diverse nanostructures that can be formed. mdpi.comresearchgate.net

For peptides analogous to this compound, a variety of morphologies have been observed. For instance, the self-assembly of Z-Phe-OH, a simpler related compound, has been shown to form structures ranging from spheres to fibers. researchgate.net Similarly, the well-studied diphenylalanine (Phe-Phe) motif, a core component of the target peptide, is known to form highly ordered nanotubes and fibrillar networks. mdpi.comacs.org The specific morphology adopted by this compound would depend on the intricate balance of intermolecular forces. chinesechemsoc.org It is plausible that under different conditions, it could form a range of structures including, but not limited to, nanofibers, nanospheres, or more complex arrangements like branched or flower-like structures, which have been observed for other modified aromatic amino acids. researchgate.netnih.gov

Table 1: Nanostructures Observed for Related Peptide Building Blocks

Compound/Motif Observed Nanostructures Microscopic Technique(s)
Z-Phe-OH Spheres, Fibers Optical Microscopy
Z-Trp-OH Flower-like morphologies Optical Microscopy
Diphenylalanine (Phe-Phe) Nanotubes, Nanofibrils, Microtubes TEM, SEM, AFM

Spectroscopic Probes for Aggregate Formation (e.g., Thioflavin T binding, Fluorescence Spectroscopy)

Spectroscopic techniques are crucial for monitoring the kinetics and structural nature of peptide aggregation in solution.

Thioflavin T (ThT) Binding: Thioflavin T is a fluorescent dye that exhibits a characteristic increase in fluorescence emission upon binding to amyloid-like structures rich in β-sheets. This method is a hallmark for detecting fibrillar peptide aggregates. Studies on related N-terminally protected aromatic amino acids, such as Z-Phe-OH, have demonstrated that their self-assembled aggregates can bind ThT, resulting in a distinct green fluorescence, which confirms the presence of cross-β-sheet structures. researchgate.net It is therefore anticipated that if this compound assembles into similar fibrillar, β-sheet-rich structures, it would also exhibit positive ThT binding.

Fluorescence Spectroscopy: The intrinsic fluorescence of the phenylalanine and Z-group aromatic moieties can be exploited to monitor aggregation. Upon self-assembly, these aromatic groups may experience a change in their local microenvironment, shifting from a polar aqueous environment to a more nonpolar environment within the core of the aggregate. This change can lead to alterations in the fluorescence emission spectrum, such as a blue shift or an increase in quantum yield, providing a sensitive probe of the aggregation process. mdpi.com

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Order

X-ray scattering techniques provide detailed information about the periodic, ordered arrangement of molecules within a self-assembled structure.

X-ray Diffraction (XRD): XRD is a powerful tool for determining the crystal structure and intermolecular packing of materials. For peptide assemblies that form microcrystals or highly ordered fibers, XRD patterns can reveal characteristic spacings. These spacings often correspond to the distance between β-strands within a β-sheet and the distance between stacked β-sheets, confirming the presence of amyloid-like cross-β structures. researchgate.net The structure of the closely related tetrapeptide Phe-Gly-Gly-Phe has been successfully determined from powder X-ray diffraction data, highlighting the utility of this technique for characterizing the precise three-dimensional arrangement of such peptides in the solid state. nih.gov

Factors Influencing this compound Self-Assembly Behavior

The self-assembly process is highly sensitive to a range of physicochemical parameters. By controlling these factors, it is possible to direct the formation of specific nanostructures.

Concentration and Temperature Dependence of Assembly

Concentration: Peptide self-assembly is a concentration-dependent equilibrium process. Typically, aggregation occurs above a critical aggregation concentration (CAC), below which the peptide exists primarily as soluble monomers. Studies on various self-assembling peptides show that increasing the concentration above the CAC can lead to the formation of larger or more complex structures. researchgate.netunizar.es

Temperature: Temperature has a dual effect on the non-covalent interactions that drive assembly. Increasing temperature generally enhances hydrophobic interactions, which can promote aggregation. chinesechemsoc.org However, it can also disrupt the highly ordered hydrogen-bonding networks that stabilize secondary structures like β-sheets. chinesechemsoc.orgresearchgate.net For Z-Phe-OH, experiments have shown that different self-assembled structures are formed at room temperature compared to elevated temperatures (70 °C), indicating a significant temperature dependence on the final morphology. researchgate.net Similar complex temperature dependencies would be expected for this compound.

Solvent Environment and Ionic Strength Effects

Solvent Environment: The choice of solvent plays a critical role in modulating peptide self-assembly by altering solvent polarity. nih.govunizar.es The use of organic co-solvents can significantly influence the resulting morphologies. For example, N-terminally protected diphenylalanine derivatives have been shown to form different structures, such as fibers, branched structures, or spherulites, depending on the organic solvent and the solvent/co-solvent ratio used. nih.govunizar.esnih.gov This is because the solvent affects the solubility of the peptide and the relative strengths of the hydrophobic and hydrogen-bonding interactions.

Ionic Strength: The ionic strength of the aqueous solution can have a profound impact on the assembly of charged or polar peptides. Increasing the ionic strength by adding salt can screen electrostatic repulsion between charged groups on the peptide molecules, thereby promoting aggregation. chinesechemsoc.orgroyalsocietypublishing.org This effect has been observed in numerous self-assembling peptide systems, where higher salt concentrations lead to faster assembly or the formation of more extensive networks. royalsocietypublishing.orgrsc.org

Influence of Protecting Groups (e.g., Z-group) and Amino Acid Sequence/Chirality

Influence of Protecting Groups: The N-terminal benzyloxycarbonyl (Z) group is a key driver of self-assembly for this compound. Similar to other bulky aromatic capping groups like Fmoc (fluorenylmethyloxycarbonyl), the Z-group enhances the molecule's hydrophobicity and introduces strong π-π stacking interactions. acs.orgnih.govfrontiersin.org These interactions, combined with the hydrogen bonding of the peptide backbone and side-chain interactions, provide a powerful directional force for organizing the molecules into well-defined nanostructures. acs.org The covalent linkage of the protecting group is essential for providing the correct configuration for these interactions to occur effectively. frontiersin.org

Amino Acid Sequence: The primary sequence is fundamental to the self-assembly process. The alternating hydrophobic (Phe) and flexible (Gly) residues in the Phe-Gly-Phe-Gly sequence is significant. The Phe residues provide the hydrophobic and aromatic interactions that are central to aggregation, while the conformationally flexible Gly residues can act as hinges, allowing the peptide backbone to adopt the necessary turns and folds to form ordered structures like β-sheets. chinesechemsoc.orgnih.gov The specific order of the amino acids is critical; even a simple inversion of sequence (e.g., Fmoc-Phe-Gly vs. Fmoc-Gly-Phe) can dramatically alter self-assembly behavior, with one forming a gel and the other failing to do so. rsc.org

Chirality: The stereochemistry of the amino acid residues is a crucial determinant of the final supramolecular architecture. mdpi.commdpi.com Studies on diphenylalanine have shown that heterochiral peptides (e.g., D-Phe-L-Phe) can assemble into vastly different structures (homogeneous nanofibrils) compared to their homochiral counterparts (e.g., L-Phe-L-Phe, which forms heterogeneous microtubes). acs.org This is because chirality dictates the specific three-dimensional packing and handedness of the assembled structures. Therefore, the specific L- or D-configuration of the two phenylalanine residues in this compound would fundamentally control the geometry and properties of its self-assembled nanostructures.

Table 2: Summary of Factors Influencing Peptide Self-Assembly

Factor Effect on Self-Assembly References
Concentration Assembly occurs above a critical concentration; higher concentration can lead to more complex structures. researchgate.netunizar.es
Temperature Complex effects: Can enhance hydrophobic interactions but disrupt hydrogen bonds. chinesechemsoc.orgresearchgate.netresearchgate.net
Solvent Polarity and co-solvents modulate interaction strengths, leading to different morphologies. nih.govunizar.esnih.gov
Ionic Strength Screens electrostatic repulsion, generally promoting aggregation. chinesechemsoc.orgroyalsocietypublishing.orgrsc.org
Protecting Group The Z-group adds hydrophobicity and π-π stacking interactions, driving assembly. acs.orgnih.govfrontiersin.org
Sequence The order and type of amino acids determine the balance of interactions and possible conformations. rsc.orgnih.gov

| Chirality | Dictates the 3D packing and handedness of nanostructures; heterochirality often leads to different assemblies. | mdpi.comacs.org |


Dynamic and Responsive Self-Assembly of this compound Derived Systems

The self-assembly involving this compound is not merely static; it can be dynamically controlled and made to respond to external triggers. This "smart" characteristic is essential for creating advanced materials for various applications. By designing precursor molecules that transform into the self-assembling peptide or by altering environmental conditions, the assembly process can be precisely initiated or modified.

Enzyme-instructed self-assembly (EISA) is a sophisticated strategy that uses enzymatic reactions to initiate the self-assembly of small molecule precursors into larger supramolecular structures. nih.govnih.gov A common method in the context of this compound involves a phosphorylated precursor. This precursor molecule is soluble in water and does not self-assemble on its own. nih.govrsc.org

The introduction of a specific enzyme, such as alkaline phosphatase (ALP), which is often overexpressed in tumor cells, cleaves the phosphate (B84403) group from the precursor. mdpi.com This enzymatic reaction generates the less soluble, self-assembling peptide. The localized increase in the concentration of this peptide leads to the formation of nanofibers, which can entangle to form a hydrogel. nih.govacs.org This process is highly specific and can occur under physiological conditions, making it a powerful tool for developing biomaterials. nih.govnih.gov

Table 1: EISA of a Peptide Precursor

Precursor TypeEnzymeProductResulting Supramolecular Structure
Phosphorylated PeptideAlkaline Phosphatase (ALP)Dephosphorylated PeptideNanofibers, Hydrogel

The self-assembly of this compound can be controlled by various physical and chemical stimuli, enabling the formation and dissociation of supramolecular structures in response to environmental cues. nih.govacs.org

pH: The C-terminal carboxylic acid group of this compound is ionizable. At higher pH values, this group is deprotonated and carries a negative charge, causing electrostatic repulsion that can prevent or break up self-assembly. acs.orgfrontiersin.org Lowering the pH neutralizes this group, promoting the hydrogen bonding required for the formation of organized aggregates. rsc.orgrsc.org This pH sensitivity allows for the design of materials that assemble or disassemble in specific pH environments. acs.orgrsc.orgrsc.org

Temperature: Temperature affects the delicate balance of hydrophobic interactions and hydrogen bonds that control the self-assembly. For some peptide systems, higher temperatures can enhance hydrophobic interactions, thereby promoting assembly. nih.gov Conversely, where hydrogen bonds are the dominant force, increased temperatures can disrupt these bonds and lead to disassembly. acs.org

Light: To make the system responsive to light, photosensitive groups can be incorporated into the peptide's structure. nih.govmdpi.com For example, a photolabile "caging" group can block a functional part of the molecule that is essential for self-assembly. When exposed to light of a specific wavelength, this protective group is removed, "uncaging" the active site and triggering the assembly process. nih.gov This technique offers precise spatial and temporal control over the formation of supramolecular structures.

Table 2: Stimuli-Responsive Assembly of Peptide Systems

StimulusMechanismGeneral Outcome
pH Protonation/deprotonation of ionizable groups. rsc.orgCan trigger assembly or disassembly. rsc.org
Temperature Alters the strength of hydrophobic interactions and hydrogen bonds. scholaris.caCan induce either assembly or disassembly. acs.org
Light Photocleavage or photoisomerization of a photosensitive group. mdpi.comTriggers a change in the assembly state. nih.gov

This compound as a Modular Building Block for Supramolecular Architectures

The reliable self-assembling nature of this compound makes it an ideal modular building block for constructing more intricate supramolecular architectures. beilstein-journals.org By chemically modifying the peptide or co-assembling it with other molecules, a diverse array of structures with customized properties can be achieved.

This modularity allows for a "plug-and-play" method in materials science. beilstein-journals.org The core Phe-Gly-Phe-Gly sequence provides the fundamental structural framework, while attached functional groups impart specific chemical or biological activities. For instance, functional moieties like fluorescent dyes can be added for imaging purposes, or bioactive ligands can be incorporated to target specific cells or tissues.

Table 3: Examples of Functionalized Supramolecular Architectures

Functional Moiety ExamplePurposeResulting ArchitecturePotential Application
Fluorescent DyeImaging and trackingFluorescent NanofibersBioimaging
Bioactive Ligand (e.g., RGD)Promoting cell adhesionBioactive HydrogelTissue Engineering
Catalytic GroupChemical catalysisCatalytically Active NanostructuresNanoreactors

Biochemical and Enzymatic Interactions of Z Phe Gly Phe Gly Oh Mechanistic Focus

Z-Phe-Gly-Phe-Gly-OH as a Substrate or Inhibitor for Peptidases and Proteases

Peptides containing phenylalanine are often targeted by endopeptidases that exhibit a preference for cleaving peptide bonds adjacent to large hydrophobic residues. The presence of a Z-group at the N-terminus and a free carboxyl group at the C-terminus makes this compound a potential tool for investigating enzyme specificity and mechanism.

Enzyme Kinetics and Mechanistic Studies (e.g., kcat, Km, Inhibition Constants)

Enzyme kinetic studies are fundamental to characterizing the interaction between an enzyme and a substrate or inhibitor. These studies measure key parameters such as the Michaelis constant (Kₘ), which indicates the substrate concentration at half-maximal velocity and reflects binding affinity, and the catalytic constant (kcat), which represents the turnover number of the enzyme. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency. For inhibitors, the inhibition constant (Ki) quantifies the potency of the inhibitor.

Despite the established methodologies for these analyses, specific kinetic parameters (kcat, Kₘ, Ki) for the interaction of this compound with specific enzymes have not been reported in the reviewed scientific literature. Research on analogous but structurally different peptides, such as Z-Gly-Gly-Phe-OH, has shown interaction with enzymes like thermolysin, but these data cannot be directly extrapolated to this compound.

Table 1: Enzyme Kinetic Parameters for this compound (No published data available for this specific compound)

Enzyme kcat (s⁻¹) Km (mM) kcat/Km (M⁻¹s⁻¹) Ki (µM)
Data Not Available N/A N/A N/A N/A

Specificity of this compound towards Different Enzyme Classes (e.g., Serine Proteases, Metalloenzymes, Carboxyl Esterases)

The specificity of a peptide substrate is determined by its amino acid sequence and modifications. Based on its structure, this compound could theoretically interact with several classes of enzymes:

Metalloenzymes: Proteases like thermolysin show a preference for hydrophobic residues (like Phenylalanine) at the P1' position of the scissile bond. The Phe residues in the peptide make it a potential substrate for such enzymes.

Aspartic Proteases: Enzymes like pepsin also favor cleavage between hydrophobic amino acids.

Serine Proteases: Chymotrypsin, a serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic residues such as phenylalanine. The internal Phe-Gly linkage could be a target.

Carboxyl Esterases: While primarily acting on esters, some carboxyl esterases can exhibit peptidase activity, although specific interaction with this peptide is not documented.

Comprehensive screening and specificity studies to confirm these potential interactions for this compound are not presently found in the literature.

Investigating Cleavage Sites and Hydrolysis Patterns

To determine how an enzyme processes this compound, the peptide would be incubated with a purified enzyme, and the resulting fragments would be analyzed, typically using High-Performance Liquid Chromatography (HPLC) and mass spectrometry. This analysis would reveal the specific peptide bond(s) that are cleaved (the "scissile bonds").

Given the structure Phe-Gly-Phe-Gly, potential cleavage sites for an endopeptidase could be:

The Phe-Gly bond.

The Gly-Phe bond.

The Phe-Gly bond near the C-terminus.

However, specific studies detailing the hydrolysis patterns and identifying the exact cleavage sites of this compound by any particular peptidase have not been published.

Competitive and Non-Competitive Inhibition Mechanisms

If this compound acts as an inhibitor, its mechanism would be determined through kinetic analysis.

Competitive Inhibition: A competitive inhibitor would typically resemble the substrate and bind to the enzyme's active site, preventing the actual substrate from binding. In kinetic assays (e.g., Lineweaver-Burk plots), this would manifest as an increase in the apparent Kₘ with no change in the maximal velocity (Vmax).

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic activity without preventing substrate binding. This results in a decrease in Vmax with no change in Kₘ.

There is no available research that characterizes this compound as an inhibitor or defines its mechanism of inhibition against any enzyme.

Molecular Recognition and Binding Studies of this compound with Biological Targets (In Vitro Mechanistic Insights)

Beyond enzymes, peptides can bind to other biological targets like cell surface receptors, influencing cellular signaling pathways.

Receptor Binding Assays and Affinity Determination (e.g., G protein-coupled receptors)

Receptor binding assays are used to measure the affinity of a ligand (in this case, the peptide) for a receptor. Radioligand binding assays, for instance, use a labeled form of a known ligand to compete with the test compound. The affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki) from these competition assays. G protein-coupled receptors (GPCRs) are a major class of receptors that bind to a wide variety of peptide ligands.

While structurally related peptides have been investigated for their roles in signaling, there are no published studies reporting the binding affinity or functional activity of this compound at any GPCR or other biological receptor.

Table 2: Receptor Binding Affinity for this compound (No published data available for this specific compound)

Receptor Target Assay Type Affinity (Kd/Ki)
Data Not Available N/A N/A

Characterization of Binding Interfaces and Interaction Hotspots

The interaction of this compound with enzymes, particularly proteases like thermolysin, is dictated by the specific recognition of its amino acid residues within the enzyme's active site. The binding interface is largely defined by the hydrophobic and steric properties of the peptide's constituent amino acids. The two phenylalanine (Phe) residues serve as primary interaction points, or "hotspots," for enzymes that have a preference for large, hydrophobic residues at specific subsites. pnas.org The bulky, aromatic side chains of phenylalanine fit into hydrophobic pockets within the enzyme's binding cleft, contributing significantly to the binding affinity.

The glycine (B1666218) (Gly) residues, with their minimal side chains (a single hydrogen atom), provide conformational flexibility to the peptide backbone. This flexibility allows the Phe residues to orient themselves optimally within the binding site. The spacing and sequence of these residues are critical. For instance, in studies with thermolysin, the insertion of glycine residues between the N-terminal protecting group (Z-group) and a phenylalanine residue progressively slows the rate of enzyme-catalyzed synthesis. pnas.org This suggests that the distance between the key interacting groups and the enzyme's catalytic machinery is a crucial determinant of substrate efficiency. The hydrolysis of similar compounds by carboxypeptidases, which cleave peptide bonds, also depends on the recognition of the C-terminal amino acid and the formation of a stabilized tetrahedral intermediate within the enzyme's active site.

The binding interface can be conceptualized as a series of subsites on the enzyme, each accommodating one amino acid residue of the peptide substrate. The specificity of an enzyme like thermolysin for hydrophobic amino acids means that the subsites accommodating the two Phe residues in this compound are the dominant hotspots for interaction. pnas.org

Understanding Allosteric Modulation by this compound

Allosteric modulation refers to the regulation of a protein's activity by the binding of an effector molecule at a site other than the protein's active site. libretexts.orgvscht.cz This binding event causes a conformational change that is transmitted through the protein structure, ultimately affecting the active site's ability to bind its substrate and perform its catalytic function. libretexts.orgnih.gov Allosteric effectors can be either activators, which enhance activity, or inhibitors, which reduce it. libretexts.org

While direct evidence of this compound acting as an allosteric modulator is not extensively documented in the literature, the principles of allostery allow for a theoretical consideration of its potential role. Peptides can and do act as allosteric regulators. For example, studies on the SARS-CoV-2 spike protein have shown that the binding of a tetrapeptide to a site distant from the receptor-binding domain (RBD) can induce structural fluctuations that propagate across the protein to affect the RBD's function. rsc.org

Theoretically, this compound could function as a heterotropic allosteric effector if it were to bind to a regulatory site on an enzyme. libretexts.org This binding would likely be driven by interactions with its hydrophobic Phe residues. Upon binding, it could stabilize either a high-activity (R-state) or low-activity (T-state) conformation of the enzyme, thereby modulating its catalytic output. libretexts.org Such a mechanism is crucial for the fine-tuning of metabolic pathways in response to the presence of specific metabolites or signaling molecules. vscht.cznih.gov For instance, the enzyme pyruvate (B1213749) kinase M2 (PKM2) is allosterically inhibited by L-phenylalanine, demonstrating that a single amino acid can exert allosteric control. nih.gov It is plausible that a peptide containing phenylalanine could exert similar, or more complex, regulatory effects.

Structure-Activity Relationships (SAR) for this compound and its Analogs

Design and Synthesis of this compound Mimetics and Pseudopeptides as Probes

The design and synthesis of peptidomimetics and pseudopeptides based on the this compound structure are key strategies for developing more stable or potent molecular probes. These analogs aim to retain the key interaction features of the parent peptide while improving properties like resistance to enzymatic degradation. Enzymatic synthesis offers a powerful tool for creating such molecules. Proteases like thermolysin and papain, which catalyze peptide bond formation under specific conditions, can be employed to couple amino acid analogs or non-peptidic linkers. researchgate.net

For example, a strategy to create a mimetic could involve replacing the Gly-Phe peptide bond with a non-hydrolyzable isostere. The synthesis could proceed by creating two dipeptide fragments, such as Z-Phe-Gly-OH and a modified Phe-Gly analog, and then coupling them using a protease like thermolysin. Thermolysin has been successfully used to synthesize various peptides, including the aspartame (B1666099) precursor Z-Asp-Phe-OMe, demonstrating its utility in coupling N-protected amino acids to other amino acid esters. researchgate.net The synthesis of a cholecystokinin (B1591339) (CCK) tetrapeptide, H-Trp-Met-Asp-Phe-NH2, exclusively through enzymatic methods highlights the feasibility of a stepwise, enzyme-catalyzed approach to building complex peptide structures. researchgate.net By using modified building blocks in such a synthetic scheme, probes with altered backbone structures or side-chain functionalities can be generated to explore the binding requirements of target enzymes.

Impact of Amino Acid Substitutions and Modifications on Biochemical Activity

The biochemical activity of this compound is highly sensitive to amino acid substitutions, which forms the basis of its structure-activity relationship (SAR). Studies on the enzymatic synthesis of peptides using thermolysin provide direct insight into how modifications affect interactions.

The primary specificity of thermolysin is for hydrophobic amino acids as the carboxyl group donors in a condensation reaction. pnas.org The SAR can be summarized as follows:

Residue at P2 Position: The residue at the P2 position (the second amino acid from the scissile bond) has a significant impact. Replacing a glycine residue with an alanine (B10760859) at this position markedly enhances the rate of synthesis, and this effect is stereospecific, with Z-Ala-Gly-OH being an excellent reactant while Z-D-Ala-Gly-OH is inactive. pnas.org

Side-Chain Sterics: Steric hindrance near the peptide backbone can be detrimental. The substitution with a β-substituted amino acid like valine (as in Z-Val-OH) results in a very slow reaction rate, indicating that the enzyme's active site cannot easily accommodate this structure despite its hydrophobicity. pnas.org

These findings show that the interaction is not solely dependent on hydrophobicity but is governed by a precise combination of steric fit, flexibility, and the electronic nature of the residues.

Carboxyl Component (Substrate Analog)Relative Initial Rate of Synthesis (%)Key Structural Feature
Z-Phe-OH100Single hydrophobic residue
Z-Gly-Phe-OH27Glycine spacer added
Z-Gly-Gly-Phe-OH4Two-glycine spacer added
Z-Ala-Gly-OH56Alanine at P2 position
Z-Gly-Gly-OH0.01Glycine at P2 position
Z-Val-OH0.03β-branched side chain

Computational Modeling of this compound Interactions with Biomolecules

Molecular Docking for Ligand-Protein Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a target protein. For this compound, docking simulations would be essential to visualize and quantify its interaction with an enzyme's active site. The process involves sampling a vast number of possible conformations of the peptide within the binding site and scoring them based on a force field that estimates the binding energy.

The key interactions that a docking algorithm would model for this compound include:

Hydrophobic Interactions: The phenyl rings of the two Phe residues are the most significant contributors to binding energy. rsc.org Docking would predict these rings to be buried in hydrophobic pockets of the enzyme, maximizing van der Waals contacts and displacing water molecules. rsc.org

Hydrogen Bonding: The amide groups of the peptide backbone (N-H) and the carbonyl groups (C=O) are capable of forming hydrogen bonds with polar residues in the enzyme's active site. rsc.org The terminal carboxyl group (-OH) also provides a key hydrogen bonding site. These interactions are critical for orienting the peptide correctly.

Electrostatic Complementarity: The carbonyl oxygens of the peptide backbone and the N-terminal Z-group create a specific electrostatic potential surface. rsc.org Docking algorithms would seek poses that achieve electrostatic complementarity with the target protein's binding site. rsc.org

By predicting the most stable binding pose, molecular docking can generate hypotheses about which residues are critical for binding. This information can then be used to guide the design of mutagenesis studies or the development of new analogs with improved affinity or specificity.

MD Simulations of Enzyme-Substrate and Receptor-Ligand Complexes

No specific research data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

No specific research data is available for this compound.

Potential Research Applications of Z Phe Gly Phe Gly Oh Non Clinical Focus

Z-Phe-Gly-Phe-Gly-OH as a Model Compound in Peptide Chemistry Method Development

The synthesis of peptides is a cornerstone of bioorganic chemistry, and model compounds are essential for refining and validating new synthetic methodologies. This compound, and its closely related analogues, serve as excellent models for this purpose. The presence of both flexible (Gly) and sterically demanding aromatic (Phe) residues, along with the urethane-type protecting group (Z), presents a realistic challenge for peptide coupling and deprotection strategies.

Researchers utilize this tetrapeptide to:

Optimize Coupling Reactions: The formation of the peptide bonds in the Phe-Gly and Gly-Phe linkages can be studied to assess the efficacy of various coupling reagents and conditions. For instance, the widely used dicyclohexylcarbodiimide (B1669883) (DCC) method, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, can be fine-tuned by monitoring the yield and purity of this compound synthesis. sci-hub.se

Investigate Racemization: The phenylalanine residue is susceptible to racemization during peptide bond formation. Using this compound as a model allows for the precise quantification of epimerization under different reaction conditions, aiding in the development of racemization-suppressing protocols. sci-hub.se

Evaluate Enzyme-Catalyzed Synthesis: Chemoenzymatic methods, which employ enzymes like subtilisin or papain, offer a stereoselective and milder alternative to purely chemical synthesis. The synthesis of sequences like this compound can be used to explore the substrate specificity and reaction optima (e.g., pH, enzyme concentration, solvent system) of these enzymatic approaches.

Applications of this compound in Biosensor Design and Development

While direct applications of this compound in biosensors are not extensively documented, its constituent components and similar peptide sequences are integral to the design of novel biosensing platforms. The principles underlying these applications can be extrapolated to the potential use of this specific tetrapeptide.

Peptide-based biosensors often rely on the specific recognition of target molecules. The aromatic phenylalanine residues within the this compound sequence can participate in non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition. rsc.orgrsc.org These interactions can be harnessed to detect other aromatic molecules or specific protein surfaces.

Furthermore, peptides can be integrated into various sensor architectures:

FRET-Based Sensors: Peptides can act as linkers in Förster Resonance Energy Transfer (FRET) based biosensors. The binding of an analyte to a receptor linked to the peptide can induce a conformational change, altering the distance between two fluorophores and thus changing the FRET signal. nih.gov

Electrochemical Biosensors: Peptides can be immobilized on electrode surfaces. The binding of a target analyte can alter the electrochemical properties of the surface, providing a detectable signal. The defined structure of a peptide like this compound could ensure a uniform orientation on the sensor surface, enhancing sensitivity.

The development of such biosensors often involves screening libraries of peptides to find sequences with optimal binding affinity and selectivity for a target analyte.

This compound in Asymmetric Synthesis as a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While the direct use of the full this compound tetrapeptide as a chiral auxiliary is not a common application, its constituent amino acids and related dipeptides are foundational in this area of asymmetric synthesis. chemimpex.comrenyi.hu

The underlying principle is that the inherent chirality of the amino acid building blocks can direct the formation of a new stereocenter in a prochiral substrate. For example, chiral ligands derived from amino acids are widely used in transition-metal-catalyzed asymmetric reactions. nih.gov

In the context of this compound, the phenylalanine residues are the primary source of chirality. Methodologies have been developed that utilize amino acid derivatives as chiral auxiliaries in reactions such as:

Asymmetric Alkylation: Enolates derived from glycine (B1666218), when attached to a chiral auxiliary, can be alkylated with high diastereoselectivity. renyi.hunih.gov

Stereoselective Aldol (B89426) Reactions: Chiral oxazolidinones derived from amino acids, like phenylalanine, are effective in controlling the stereochemistry of aldol additions. renyi.hu

Although the entire tetrapeptide is unlikely to be used as a practical chiral auxiliary due to its molecular complexity, the principles demonstrated with its components are central to the field of asymmetric synthesis.

This compound as a Scaffold for the Rational Design of Molecular Probes and Tools in Chemical Biology

The well-defined structure of peptides makes them excellent scaffolds for the development of molecular probes to study biological processes. This compound, with its alternating aromatic and flexible residues, provides a framework that can be systematically modified to create tools for chemical biology.

The key features of this tetrapeptide as a scaffold include:

Defined Spatial Arrangement: The peptide backbone holds the phenylalanine side chains at a specific distance and orientation, which can be crucial for multivalent interactions with a biological target.

Modularity: Each component of the peptide can be replaced or modified. For instance, one of the phenylalanine residues could be substituted with a fluorescent amino acid to create a probe for tracking its interactions or localization.

Biocompatibility: Peptides are generally biocompatible, making them suitable for use in cellular or in vitro biological assays. frontiersin.org

An important application of peptide-based molecular tools is in the study of protein-protein interactions. Aromatic residues like phenylalanine are known to be key contributors to the stability of such interactions through hydrophobic and van der Waals forces. rsc.orgrsc.org Synthetic peptides that mimic a binding motif can be used as competitive inhibitors or as probes to study these interactions. The this compound sequence could serve as a starting point for designing such mimetics.

Integration of this compound into Self-Assembled Biomaterials (e.g., Hydrogels, Nanofibers for Tissue Engineering Scaffolds - excluding clinical use)

One of the most promising research areas for peptides like this compound is in the field of self-assembling biomaterials. Short peptides, particularly those containing aromatic residues, can self-assemble in aqueous solutions to form well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. mdpi.comacs.org These materials are of great interest for applications in tissue engineering and as scaffolds for 3D cell culture.

The self-assembly process is driven by a combination of non-covalent interactions, including:

π-π Stacking: The aromatic rings of the phenylalanine residues can stack on top of each other, providing a strong driving force for assembly. acs.org

Hydrogen Bonding: The amide bonds of the peptide backbone form extensive hydrogen bond networks, which stabilize the resulting nanostructures. nih.gov

The N-terminal benzyloxycarbonyl (Z) group, being aromatic, can also participate in and enhance the π-π stacking interactions, promoting gelation. frontiersin.org

Tunable Mechanical Properties of this compound Hydrogels

A key advantage of peptide-based hydrogels is that their mechanical properties can be tuned to match those of specific tissues. The stiffness of the hydrogel is influenced by several factors that can be controlled during its formation:

ParameterEffect on Mechanical Properties
Peptide Concentration Higher concentrations generally lead to denser fibrillar networks and thus stiffer hydrogels.
pH The pH of the solution affects the protonation state of the terminal carboxyl group, influencing the intermolecular interactions and the extent of self-assembly. frontiersin.org
Solvent Composition The addition of organic co-solvents can modulate the solubility of the peptide and the kinetics of self-assembly. frontiersin.org
Ionic Strength The presence of salts can screen electrostatic repulsions and promote the aggregation of peptide fibrils.

By systematically varying these parameters, researchers can create hydrogels with a wide range of storage moduli (G'), a measure of the material's stiffness. This tunability is crucial for creating environments that can direct cell behavior in tissue engineering research. researchgate.netbiorxiv.org

Porosity and Microstructure Control in Self-Assembled Scaffolds

The microstructure of a scaffold, particularly its porosity and pore size, is critical for its function in tissue engineering. It must allow for the diffusion of nutrients and waste products and provide space for cells to migrate and proliferate. In self-assembled peptide hydrogels, the microstructure is intrinsically linked to the self-assembly process.

The network of nanofibers creates a porous structure, and the characteristics of this network can be controlled by the conditions of gelation. nih.govresearchgate.net

Kinetics of Assembly: Rapid self-assembly, often triggered by a sudden change in pH or solvent, can lead to a network of thinner, more entangled fibers and smaller pores. Slower assembly allows for the formation of thicker, more ordered fibers, potentially resulting in larger pores.

Peptide Sequence and Modifications: The sequence of the peptide itself is a primary determinant of the resulting microstructure. The alternating pattern of rigid (Phe) and flexible (Gly) residues in this compound likely influences the packing of the molecules and the morphology of the resulting nanofibers.

Advanced techniques can be used to characterize the microstructure of these hydrogels, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which provide direct visualization of the nanofibrillar network.

Future Directions and Emerging Research Avenues for Z Phe Gly Phe Gly Oh

Advanced Spectroscopic Techniques for Real-Time Analysis

The dynamic nature of peptide self-assembly necessitates sophisticated analytical methods for real-time observation. While traditional techniques like X-ray crystallography, circular dichroism (CD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) have provided foundational insights into peptide structures, they are often limited in their ability to capture the fast kinetics of assembly processes. mdpi.commdpi.com

To overcome these limitations, the development of advanced spectroscopic techniques is a key area of future research. Methods capable of real-time monitoring are crucial for understanding the self-assembly mechanisms of peptides like Z-Phe-Gly-Phe-Gly-OH. mdpi.comscispace.com High-resolution imaging techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) are already in use to visualize the morphology of peptide assemblies. mdpi.com Super-resolution microscopy (SRM) offers the potential for even more detailed information on surface properties and interactions, allowing for real-time observation of nanoscale processes. mdpi.com

Fluorescence spectroscopy, known for its sensitivity and non-destructive nature, is another powerful tool for real-time measurements of peptide aggregation. mdpi.com Techniques like multiparametric Fluorescence Lifetime Imaging Microscopy (FLIM) and single-molecule Fluorescence Lifetime Correlation Spectroscopy (FLCS) can be used to study the initial stages of self-assembly with single-molecule resolution. rsc.org Gas-phase, double-resonance IR spectroscopy is also an excellent method for obtaining structural information on peptides. ru.nl

Table 1: Spectroscopic Techniques for Peptide Analysis

Technique Information Provided Application to this compound Dynamics
Circular Dichroism (CD) Secondary structure (α-helix, β-sheet) Assessing conformational changes during self-assembly. mdpi.com
FTIR Spectroscopy Secondary structure, hydrogen bonding Studying peptide interactions in different environments. mdpi.com
Fluorescence Spectroscopy Aggregation state, environmental polarity Real-time monitoring of self-assembly kinetics. mdpi.com
AFM & TEM Nanoscale morphology and topography Visualizing the final self-assembled structures. mdpi.com
Super-Resolution Microscopy High-resolution surface and interaction data Real-time observation of the assembly process at the nanoscale. mdpi.com
FLIM & FLCS Single-molecule dynamics and interactions Elucidating the early stages of nucleation and growth. rsc.org

| Gas-Phase IR Spectroscopy | Intrinsic conformational preferences | Characterizing the structure of isolated peptide molecules. ru.nl |

Integration of Artificial Intelligence and Machine Learning

The vast sequence space of peptides makes experimental screening for desired properties a formidable challenge. digitellinc.com Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools to navigate this complexity and accelerate the discovery of novel self-assembling peptides. nih.govgithub.com These computational approaches can predict the aggregation propensity of peptides and guide the design of sequences with specific functionalities. digitellinc.comarxiv.org

Machine learning models, including random forests and deep learning approaches, can be trained on datasets derived from molecular dynamics (MD) simulations and experimental results to predict self-assembly behavior with high accuracy. digitellinc.comarxiv.org For instance, a framework combining a classifier with a generative model has shown 80–95% accuracy in discovering new self-assembling peptides. github.com Such models can overcome human bias and identify non-intuitive sequences with a high propensity for self-assembly. nih.gov

The integration of AI can significantly reduce the time and resources required for peptide discovery, moving the field towards an "intelligent laboratory" for accelerated material design. github.comresearchgate.net This predictive power is crucial for designing this compound variants with tailored properties.

Exploration in Complex Biological Mimetic Systems

Peptide self-assembly offers a powerful platform for creating sophisticated biomimetic systems, such as artificial enzymes and synthetic cells. frontiersin.orgacs.org The ability of peptides to form well-defined nanostructures that can mimic biological components is a key advantage. acs.orgnih.gov The modular and tunable nature of peptides like this compound allows for the design of functional materials that can respond to chemical and physical stimuli, a hallmark of biological systems. frontiersin.org

The exploration of this compound in these contexts could lead to the development of novel catalytic systems or simplified virus-like complexes for applications in drug delivery and synthetic biology. frontiersin.org The design of such systems often involves creating building blocks that combine structural motifs for self-assembly with functional modules for biological activity. frontiersin.orgacs.org

Precision Engineering of Self-Assemblies for Advanced Material Functions

The controlled self-assembly of peptides is fundamental to creating nanomaterials with advanced functions for applications in electronics, optoelectronics, and biomedicine. dst.gov.in By precisely engineering the non-covalent interactions that drive self-assembly, such as hydrogen bonding and aromatic stacking, it is possible to control the morphology and properties of the resulting materials. acs.orgmdpi.com

For peptides like this compound, manipulating factors such as pH, temperature, and solvent composition can influence the self-assembly pathway, leading to different nanostructures like nanofibers or nanoparticles. dst.gov.inchinesechemsoc.org This control over the molecular arrangement is essential for creating materials with tunable properties, such as piezoelectricity, which can be used in sensors and energy-harvesting devices. dst.gov.in The ability to create ordered and asymmetric structures is key to introducing such advanced functionalities. dst.gov.in

Uncovering Novel Biological Roles through Unbiased Screening

High-throughput screening (HTS) methodologies are powerful tools for discovering novel biological activities of peptides. tangobio.comcreative-peptides.com These approaches allow for the rapid screening of large peptide libraries against various biological targets. drugtargetreview.combmglabtech.com For a compound like this compound, unbiased screening could reveal previously unknown interactions with proteins or other biological molecules, potentially uncovering new therapeutic applications.

Phage display and custom peptide libraries are well-suited for identifying initial hits, which can then be optimized for affinity and selectivity. tangobio.com Competitive binding assays, where unknown peptides are tested for their ability to displace a known ligand, provide a fast and efficient screening method. drugtargetreview.com Furthermore, in silico high-throughput virtual screening (HTVS) can be employed to computationally screen large libraries of peptides against biological targets, saving time and resources compared to laboratory-based screening. nih.gov These unbiased approaches hold the key to unlocking the full biological potential of this compound and related peptide sequences.

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

  • Methodological Answer : Pre-register study designs on platforms like OSF to define primary endpoints. Use blinded analysis for imaging or histopathology data. Perform systematic literature reviews (PRISMA guidelines) to contextualize findings against existing evidence, highlighting gaps and conflicting results .

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